(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, xanthene, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include Grignard reagents, phosphine ligands, and sulfinyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens .
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes and receptors .
Medicine
In medicine, the compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology and neurology .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its reactivity and selectivity to produce high-value products .
Mechanism of Action
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds with biological molecules . These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-hydroxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-chlorophenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct reactivity and selectivity properties. This makes it particularly valuable in asymmetric catalysis and drug development .
Properties
Molecular Formula |
C40H42NO3PS |
---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H42NO3PS/c1-39(2,3)46(42)41(6)36(28-24-26-29(43-7)27-25-28)32-20-14-21-33-37(32)44-38-34(40(33,4)5)22-15-23-35(38)45(30-16-10-8-11-17-30)31-18-12-9-13-19-31/h8-27,36H,1-7H3/t36-,46?/m0/s1 |
InChI Key |
GHNPMEYVIRKQLF-UAFXIGMRSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)OC)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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